alpha-Galnac-teg-N3

Übersicht

Beschreibung

Alpha-Galnac-teg-N3 is a click chemistry reagent . Click chemistry has great potential for use in binding between nucleic acids, lipids, proteins, and other molecules, and has been used in many research fields because of its beneficial characteristics, including high yield, high specificity, and simplicity . It plays a pivotal role in the precise transportation of pharmaceuticals to designated cells .

Synthesis Analysis

The synthesis of alpha-Galnac-teg-N3 involves the addition of GalNAc monomers in a serial manner . The activity of the antisense oligonucleotides improves as the number of GalNAc units increases . Phosphodiester linkages between the GalNAc units were found to be preferable to phosphorothioate linkages .Molecular Structure Analysis

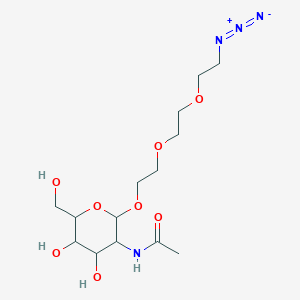

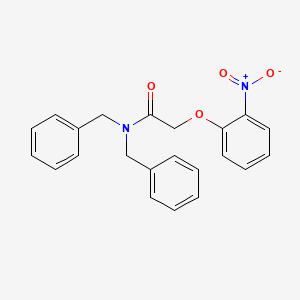

The molecular weight of alpha-Galnac-teg-N3 is 378.38 and its formula is C14H26N4O8 . It contains a total of 52 bonds, including 26 non-H bonds, 3 multiple bonds, 12 rotatable bonds, 3 double bonds, 1 six-membered ring, 1 secondary amide (aliphatic), 1 positively charged N, 3 hydroxyl groups, 1 primary alcohol, 2 secondary alcohols, and 4 ethers (aliphatic) .Chemical Reactions Analysis

Alpha-Galnac-teg-N3 contains 3 multiple bonds, 3 double bonds, and 1 positively charged N, which may participate in various chemical reactions .Physical And Chemical Properties Analysis

Alpha-Galnac-teg-N3 is a solid, white to off-white compound . It is soluble in water (125 mg/mL) and DMSO (100 mg/mL) . It should be stored at -20°C for 3 years in powder form, and at -80°C for 6 months or -20°C for 1 month in solvent .Wissenschaftliche Forschungsanwendungen

Click Chemistry

“alpha-Galnac-teg-N3” is a click chemistry reagent . Click chemistry has great potential for use in binding between nucleic acids, lipids, proteins, and other molecules . It has been used in many research fields because of its beneficial characteristics, including high yield, high specificity, and simplicity .

Synthesis of Mucin-related Tumor Associated Carbohydrate Antigens (TACAs)

“alpha-Galnac-teg-N3” has been used in the highly stereoselective synthesis of GalN3-α-O-Ser, which served as the common intermediate for collective synthesis of a wide range of TACAs including T N antigen, ST N antigen, 2,6 STF antigen, 2,3 STF antigen, glycophorin and cores 1–8 mucin-type O-glycans .

Cancer Vaccine Therapy

Mucin-related TACAs are important and interesting targets for cancer vaccine therapy . Efficient access to a library of mucin-related TACAs remains a challenging task, and “alpha-Galnac-teg-N3” has been used to address this challenge .

Construction of α-GalNAc Linkages

One of the key issues in the synthesis of mucin-related TACAs is the challenging construction of α-GalNAc linkages . “alpha-Galnac-teg-N3” has been used to address this issue through highly stereoselective α-glycosylation .

Synthesis of TF Antigen and its 3’-Sulfated Analogue

The synthesis of gram quantities of the TF antigen (β-ᴅ-Gal-(1→3)-α-ᴅ-GalNAc) and its 3’-sulfated analogue with a TEG-N3 spacer attached has been described .

Drug Delivery Systems

The TEG-N3 spacer in “alpha-Galnac-teg-N3” can potentially be used in the design of drug delivery systems . The spacer can allow for the attachment of various therapeutic agents, thereby enhancing their delivery to target cells .

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N4O8/c1-9(20)17-11-13(22)12(21)10(8-19)26-14(11)25-7-6-24-5-4-23-3-2-16-18-15/h10-14,19,21-22H,2-8H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLYIOTWDNWJXHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCCOCCOCCN=[N+]=[N-])CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 75534904 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-acetyl-8-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2732160.png)

![N-[1-(2,5-Dimethylpyrazol-3-yl)-2-oxopiperidin-3-yl]prop-2-enamide](/img/structure/B2732161.png)

![4-Bromo-1-[[1-[[4-(trifluoromethyl)phenyl]methylsulfonyl]azetidin-3-yl]methyl]pyrazole](/img/structure/B2732162.png)

![2-bromo-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2732170.png)

![N-(3-chloro-4-methoxyphenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2732181.png)

![Ethyl 3-amino-2-[(3-chlorophenyl)carbamoyl]-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-5-carboxylate](/img/structure/B2732182.png)